

Technical Support Center: 3,5-DHBA Salt Engineering & Stability Optimization

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Compound of Interest

Compound Name: 3,5-Dihydroxybenzoic Acid

CAS No.: 19991-00-5

Cat. No.: B1165637

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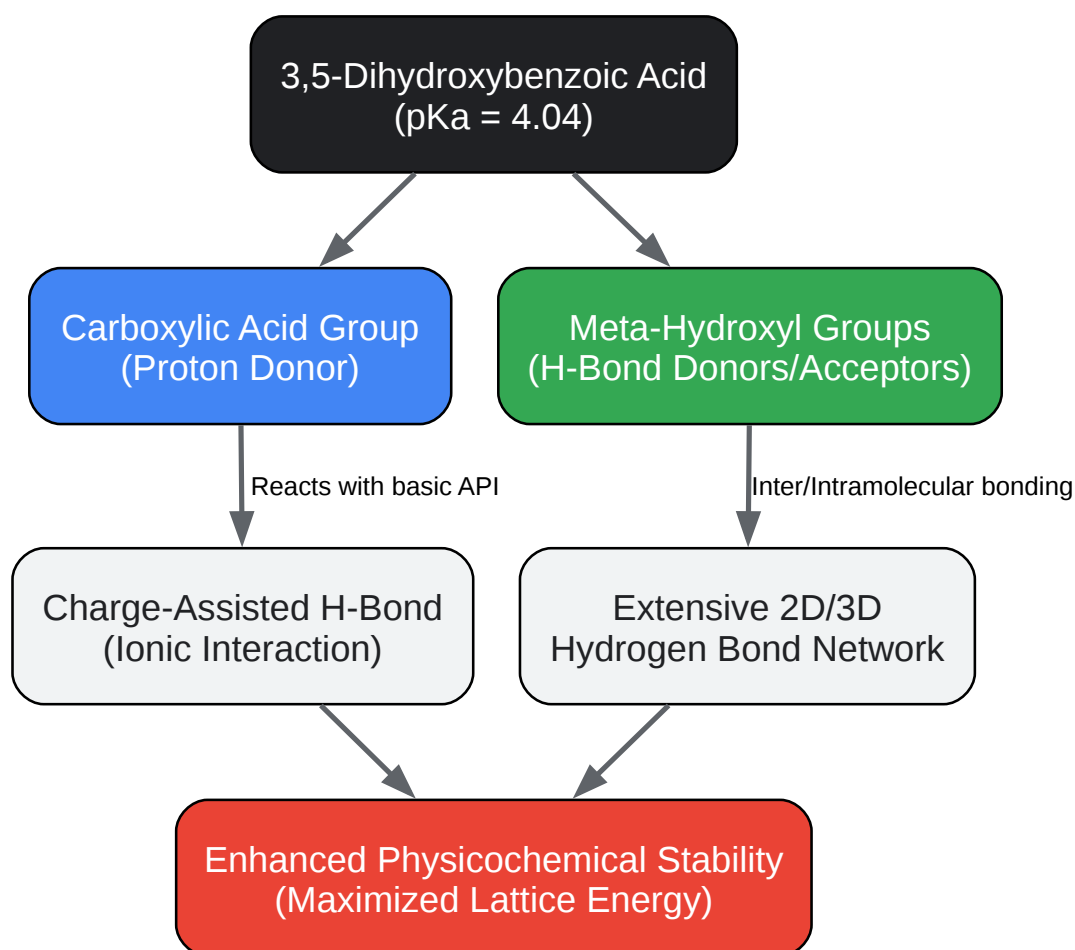
Welcome to the **3,5-Dihydroxybenzoic Acid** (3,5-DHBA) Salt Engineering Support Center. Designed for researchers and drug development professionals, this guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights into utilizing 3,5-DHBA as a cofomer to resolve Active Pharmaceutical Ingredient (API) instability.

Architectural Principles of 3,5-DHBA Salts

To successfully troubleshoot a failing crystallization, you must first understand the causality of 3,5-DHBA's stabilizing effects. 3,5-DHBA (pKa = 4.04 at 25 °C) is uniquely positioned for pharmaceutical salt engineering due to its dual-functional structural motif^[1]:

- **The Carboxylate Anion (Ionic Anchoring):** Upon proton transfer from a basic API, the carboxylate group forms a strong, charge-assisted hydrogen bond (NH⁺⋯O⁻). This ionic interaction significantly increases the crystal lattice energy compared to the neutral free base^[1].
- **The Meta-Hydroxyl Groups (Lattice Propagation):** Unlike simple benzoates, the two hydroxyl groups at the 3 and 5 positions act as robust hydrogen bond donors and acceptors. They

propagate extensive 2D and 3D supramolecular networks. By satisfying all hydrogen-bonding valencies internally within the lattice, the crystal becomes thermodynamically stable and highly resistant to environmental water ingress (hygroscopicity) and UV degradation[1][2].



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Mechanistic pathways of API stabilization via 3,5-DHBA salt formation.

Quantitative Stability Profiles Across APIs

The stabilizing efficacy of 3,5-DHBA is highly dependent on the spatial complementarity between the API and the coformer. Below is a comparative data summary of 3,5-DHBA salts.

API	3,5-DHBA Salt Form	Stoichiometry	Stability Outcome	Causality / Mechanism
Levofloxacin	Hemihydrate	1:1	Superior photostability and reduced hygroscopicity compared to free base.	Charge-assisted H-bonds increase lattice energy; stable hydrate formation prevents further moisture uptake[1].
Flucytosine	Hemipentahydrate	1:1	Hygroscopic at >70% RH; less stable than 2,3-DHBA salt equivalent.	Sub-optimal packing allows extensive H-bonding network to accommodate multiple water molecules, leading to moisture sensitivity.
Sitagliptin	Amorphous Phase	Binary	Stable under ambient conditions; enhanced dissolution rate.	Non-covalent weak interactions in the binary system prevent crystallization while maintaining solid-state stability[3].
Haloperidol	Anhydrous	1:1	Stable at room temp and in aqueous suspension (no disproportionation).	Aromatic carboxylate insertion into the API H-bonding pattern resists hydrate

transformation[4]

Protocol Library: Self-Validating Salt Screening

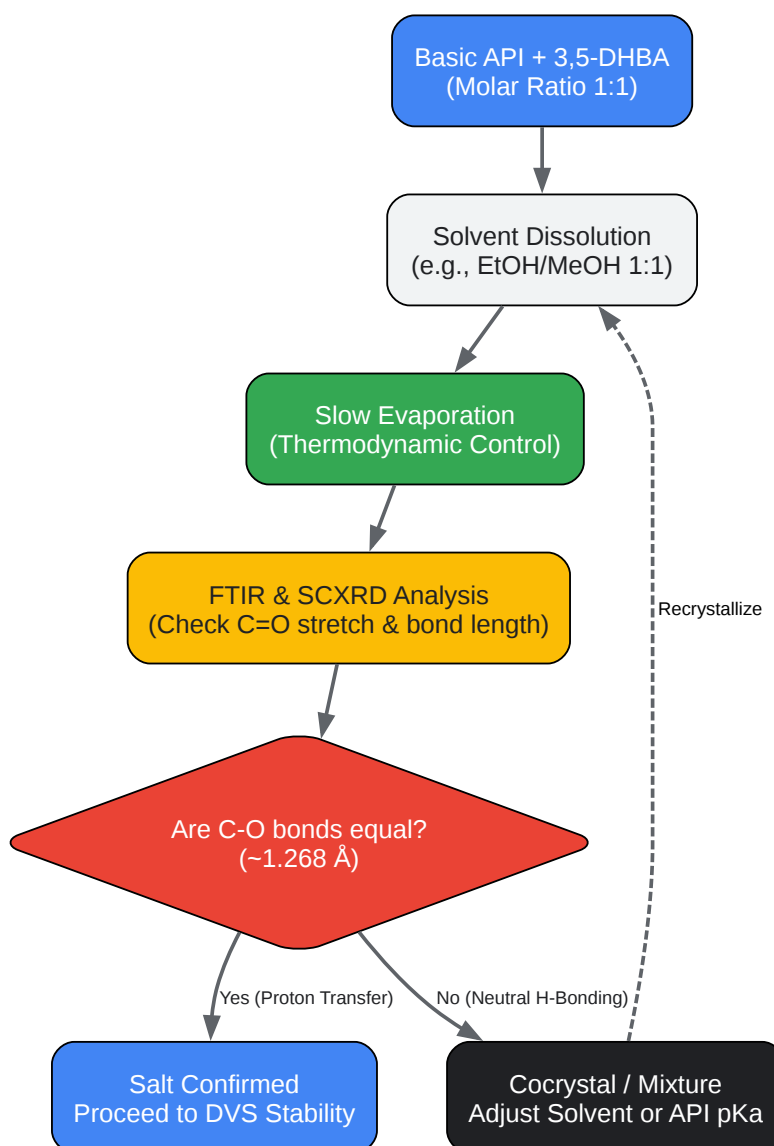
Do not rely on visual precipitation alone to confirm salt formation. Use the following closed-loop, self-validating protocol for 3,5-DHBA salt screening via solvent evaporation.

Phase 1: Thermodynamic Preparation

- Calculate ΔpK_a : Ensure the API's basic pK_a is at least 7.0 to satisfy the "Rule of 3" ($\Delta pK_a = pK_{a\text{base}} - pK_{a\text{acid}} > 3$). Since 3,5-DHBA has a pK_a of 4.04, an API $pK_a > 7.04$ virtually guarantees proton transfer[1].
- Stoichiometric Mixing: Weigh the API and 3,5-DHBA in a strict 1:1 molar ratio. Causality: Phase diagrams of 3,5-DHBA with zwitterionic or basic drugs typically show eutectic points flanking a 1:1 stoichiometric complex[1].

Phase 2: Solvent-Mediated Assembly 3. Solvent Selection: Dissolve the mixture in a 1:1 (v/v) mixture of Ethanol and Methanol. Causality: 3,5-DHBA is highly soluble in alcohols. Using a binary solvent system disrupts the solvation shell of the API, forcing intermolecular interactions with the cofomer upon evaporation[1]. 4. Controlled Evaporation: Place the solution in a loosely capped vial at ambient temperature (20–25 °C) to allow slow evaporation over 3–7 days. Causality: Slow kinetics favor the thermodynamic crystalline product over kinetic amorphous precipitates.

Phase 3: The Self-Validation Checkpoint 5. Primary Validation (FTIR): Analyze the harvest. You must observe a shift in the carbonyl stretching frequency of 3,5-DHBA (typically around 1700 cm^{-1} in free acid) to a lower frequency carboxylate (COO^-) stretch (1550–1610 cm^{-1}). If the 1700 cm^{-1} peak remains, you have a physical mixture or a cocrystal, not a salt. 6. Secondary Validation (SCXRD): For definitive proof, perform Single-Crystal X-Ray Diffractometry. Measure the C–O bond lengths of the 3,5-DHBA carboxyl group. Validation criteria: In a true salt, resonance stabilization makes both C–O bonds nearly identical in length (~1.267 to 1.269 Å) [1].



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Workflow for screening and validating 3,5-DHBA pharmaceutical salts.

Troubleshooting Desk & FAQs

Q1: My API-3,5-DHBA screening yielded a hydrate instead of an anhydrous salt. Is this a failure? A: Not necessarily. 3,5-DHBA has a high propensity to form stable hydrates because its meta-hydroxyl groups actively recruit water molecules to satisfy hydrogen-bonding voids in the crystal lattice. For example, Levofloxacin-3,5-DHBA forms a highly stable hemihydrate that is actually more resistant to further water adsorption than the anhydrous free base[1]. However, if the hydrate is unstable (like the Flucytosine-3,5-DHBA hemipentahydrate), you should

troubleshoot by switching to strictly anhydrous solvents (e.g., dry ethyl acetate) or utilizing antisolvent precipitation to kinetically trap the anhydrous form.

Q2: The 3,5-DHBA salt is disproportionating (converting back to free base) during dissolution testing. How do I fix this? A: Disproportionation occurs when the pH of the dissolution microenvironment exceeds the p_{Hmax} of the salt. Because 3,5-DHBA is a relatively weak acid (pK_a 4.04)[1], the salt is susceptible to disproportionation in neutral-to-alkaline media (like intestinal fluid). Troubleshooting: Formulate the salt with an acidic microenvironmental pH modifier (e.g., citric acid) or incorporate a precipitation inhibitor (like HPMC or PVP) to maintain the supersaturated state of the API after the 3,5-DHBA dissolves.

Q3: I am getting an amorphous powder instead of crystalline 3,5-DHBA salts. What is the cause? A: Amorphous phases occur when the crystallization kinetics are too fast, or when the API and 3,5-DHBA form strong, non-covalent interactions that frustrate crystal lattice assembly (as seen with Sitagliptin-3,5-DHBA[3]). Troubleshooting: If crystallinity is required, lower the supersaturation level by using a more dilute solution, switch to a solvent with a higher boiling point for slower evaporation, or introduce seed crystals of 3,5-DHBA to provide a nucleation template.

Q4: Why does my API form a stable salt with 2,6-DHBA but degrades with 3,5-DHBA? A: This is a steric and pK_a issue. 2,6-DHBA has a much lower pK_a (1.30) compared to 3,5-DHBA (4.04) due to the proximity of the hydroxyl groups to the carboxylate, making 2,6-DHBA a stronger acid[1]. If your API is weakly basic, 3,5-DHBA may not provide sufficient thermodynamic driving force for complete proton transfer, leading to an unstable continuum between a salt and a cocrystal.

References

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